molecular formula C60H87N19O14 B599102 (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ CAS No. 111929-26-1

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ

Cat. No.: B599102
CAS No.: 111929-26-1
M. Wt: 1298.475
InChI Key: QMTCRHSWBLUBBD-UQAVZLJVSA-N
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Description

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is designed to mimic the biological activity of bradykinin while exhibiting enhanced stability and resistance to enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.

Scientific Research Applications

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in modulating biological processes such as inflammation and pain.

    Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound’s enhanced stability allows for prolonged receptor activation, making it a valuable tool for studying bradykinin-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The natural peptide that (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is designed to mimic.

    [Hyp3]-Bradykinin: A modified bradykinin analog with a hydroxyproline substitution at position 3.

    [D-Phe7]-Bradykinin: Another analog with a D-phenylalanine substitution at position 7.

Uniqueness

This compound is unique due to its combination of modifications, including D-arginine at position 0, hydroxyproline at positions 2 and 3, and D-phenylalanine at position 7. These modifications enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

111929-26-1

Molecular Formula

C60H87N19O14

Molecular Weight

1298.475

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI Key

QMTCRHSWBLUBBD-UQAVZLJVSA-N

SMILES

C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O

Origin of Product

United States

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